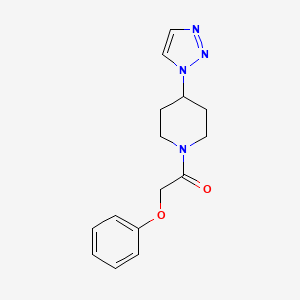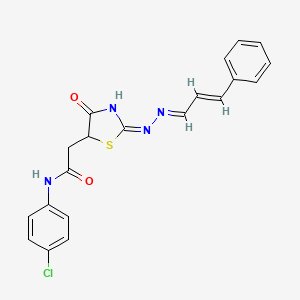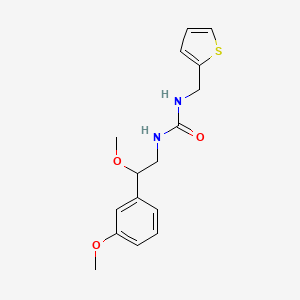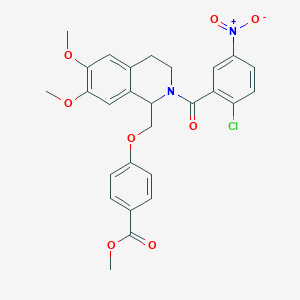
Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzoyl group, a nitro group, a chloro group, and a methoxy group. These groups are attached to a tetrahydroisoquinoline backbone, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, which could have interesting optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, while the presence of the benzoyl and methoxy groups could increase its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
Studies have shown that compounds with similar structures are synthesized through multi-step reactions, involving substitution, nitration, reduction, cyclization, and chlorination processes. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline involves a series of steps starting from methyl 4-hydroxy-3-methoxybenzoate, highlighting the intricate procedures required for the synthesis of complex organic compounds (Wang et al., 2015). Similarly, the development of novel one-pot synthesis methods for compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate illustrates the ongoing exploration of efficient synthetic routes for heterocyclic compounds (Kovalenko et al., 2019).
Potential Biological Applications
Research into structurally related compounds also suggests potential biological applications. For example, derivatives of isoquinoline and tetrahydroisoquinoline have been explored for their antiarrhythmic properties, indicating the medicinal chemistry relevance of such structures (Markaryan et al., 2000). Additionally, compounds derived from griseofulvin with modifications in their molecular structure have shown moderate antitumor and antimicrobial activity, further emphasizing the potential therapeutic applications of complex organic compounds (Xia et al., 2011).
Advanced Material and Chemical Research
The synthesis and study of compounds like Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate contribute to the field of advanced materials and chemical research. For instance, the exploration of novel synthesis methods for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its derivatives can lead to the development of new materials with potential applications in various industries (Kovalenko et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it were being developed as a drug, future research could focus on optimizing its pharmacokinetic properties, evaluating its efficacy in preclinical models, and eventually conducting clinical trials .
properties
IUPAC Name |
methyl 4-[[2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(30(33)34)6-9-22(21)28)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFZZMLLFHAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


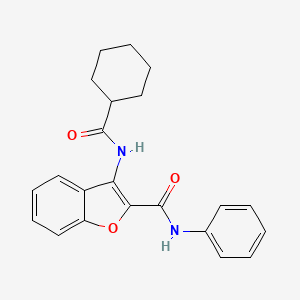
![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

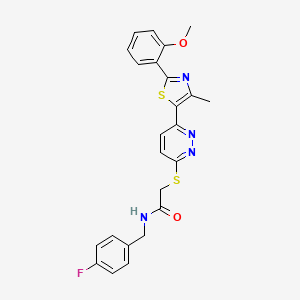
![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
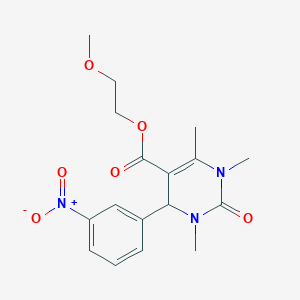
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
